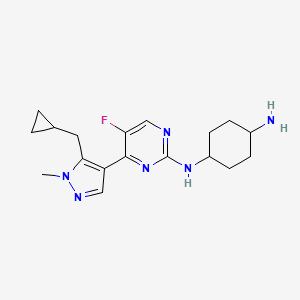
Casein Kinase inhibitor A86
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Casein Kinase Inhibitor A86 is a potent and orally active inhibitor of casein kinase 1 alpha. This compound also inhibits cyclin-dependent kinase 7 and cyclin-dependent kinase 9. It has shown significant potential in inducing apoptosis in leukemia cells and exhibits strong anti-leukemic activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Casein Kinase Inhibitor A86 involves multiple steps, typically starting with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. The exact synthetic route can vary, but it generally includes:
Formation of the Core Scaffold: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form the core structure.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Batch Processing: Large-scale batch reactors for each step of the synthesis.
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Purification: Advanced purification techniques such as high-performance liquid chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at sites with electron-rich substituents.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific functional groups being modified. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Casein Kinase Inhibitor A86 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigates the role of casein kinase 1 alpha in various cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explores potential therapeutic applications in treating leukemia and other cancers by inducing apoptosis in cancer cells.
Industry: Potential use in the development of new pharmaceuticals targeting kinase-related pathways.
Wirkmechanismus
Casein Kinase Inhibitor A86 exerts its effects by inhibiting casein kinase 1 alpha, cyclin-dependent kinase 7, and cyclin-dependent kinase 9. This inhibition disrupts several key signaling pathways:
p53 Pathway: Stabilizes p53, leading to increased apoptosis in cancer cells.
Wnt/β-catenin Pathway: Modulates the expression of Wnt target genes, affecting cell proliferation and differentiation.
Transcription Regulation: Inhibits cyclin-dependent kinase 7 and cyclin-dependent kinase 9, which are involved in transcriptional regulation, leading to reduced expression of oncogenes like MYC and MDM2.
Vergleich Mit ähnlichen Verbindungen
Casein Kinase Inhibitor D4476: Another inhibitor of casein kinase 1 alpha, but with different selectivity and potency profiles.
Cyclin-Dependent Kinase Inhibitor Roscovitine: Inhibits cyclin-dependent kinases but has a broader range of targets compared to Casein Kinase Inhibitor A86.
Casein Kinase Inhibitor IC261: Inhibits casein kinase 1 delta and epsilon, showing different biological effects.
Uniqueness: this compound is unique due to its high potency and selectivity for casein kinase 1 alpha, along with its ability to inhibit cyclin-dependent kinase 7 and cyclin-dependent kinase 9. This combination of activities makes it particularly effective in inducing apoptosis in leukemia cells and modulating key signaling pathways involved in cancer progression .
Eigenschaften
Molekularformel |
C18H25FN6 |
|---|---|
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
4-N-[4-[5-(cyclopropylmethyl)-1-methylpyrazol-4-yl]-5-fluoropyrimidin-2-yl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C18H25FN6/c1-25-16(8-11-2-3-11)14(9-22-25)17-15(19)10-21-18(24-17)23-13-6-4-12(20)5-7-13/h9-13H,2-8,20H2,1H3,(H,21,23,24) |
InChI-Schlüssel |
YSPIHUWHLMNFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C2=NC(=NC=C2F)NC3CCC(CC3)N)CC4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


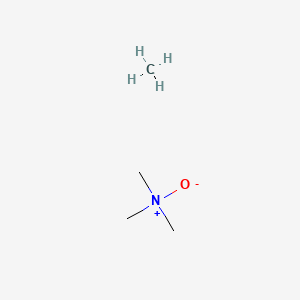


![methane;[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate](/img/structure/B10827982.png)
![(3E,5E,7Z,9R,10R,11E,13E,17S,18S,20S)-20-[(R)-[(2R,3R,4S,5R,6R)-2,4-dihydroxy-6-[(2R)-2-[(2R,4S,5S,6S)-4-hydroxy-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]oxy-3-methoxypropyl]-3,5-dimethyloxan-2-yl]-hydroxymethyl]-10-[(2R,3S,4S,5R,6S)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-18-methoxy-3,5,7,9,13-pentamethyl-1-oxacycloicosa-3,5,7,11,13-pentaen-2-one](/img/structure/B10827983.png)
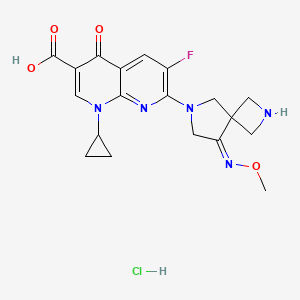
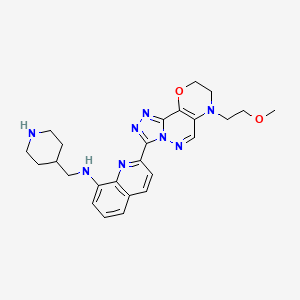
![5-fluoro-2-[4-[7-[[4-(methanesulfonamido)cyclohexyl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide;methane](/img/structure/B10828009.png)
![4-(dimethylamino)-2-methoxy-6-[[methyl-[2-(4-nitrophenyl)ethyl]amino]methyl]phenol;hydrochloride](/img/structure/B10828015.png)
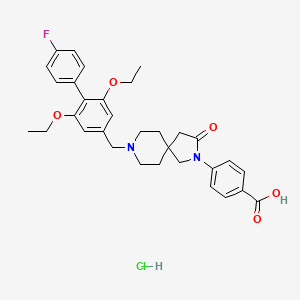
![5-phenylpentyl N-[(2R,3S)-2-methyl-4-oxooxetan-3-yl]carbamate](/img/structure/B10828025.png)
![2-[4-[4-[4-(6-carbamimidoyl-1H-benzimidazol-2-yl)phenoxy]butoxy]phenyl]-3H-benzimidazole-5-carboximidamide;tetrahydrochloride](/img/structure/B10828032.png)
![N-[1-(3,4-difluorophenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B10828038.png)

